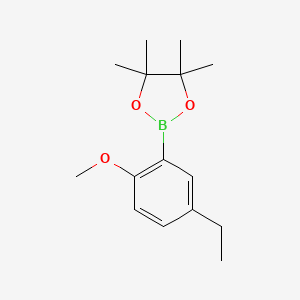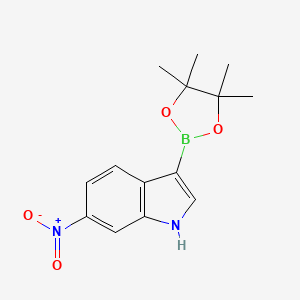
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with a complex structure that includes an ethyl ester group, an amino group, and a hydroxy-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methoxybenzaldehyde, while reduction of the amino group can produce ethyl 2-amino-3-(4-hydroxyphenyl)propanoate .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-hydroxy-3-methoxybenzaldehyde: Lacks the amino and ethyl ester groups but shares the hydroxy-methoxyphenyl group.
Apocynin: Contains a hydroxy-methoxyphenyl group but differs in the rest of the structure.
Uniqueness
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
154051-95-3 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3 |
InChI-Schlüssel |
PGNLJJLFGHFYAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)



![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)

![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)



![3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B12096901.png)


![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)
